molecular formula C16H19N B3266549 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine CAS No. 42825-57-0

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine

Cat. No. B3266549
CAS RN: 42825-57-0
M. Wt: 225.33 g/mol
InChI Key: NIHHNNTWIYOYRE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine” are not well-documented in the literature .

Scientific Research Applications

Biogenic Amine Catabolism in Pseudomonas Species

Pseudomonas species utilize biogenic amines (BAs) as carbon and energy sources, demonstrating these bacteria's potential for studying BA catabolic pathways. This knowledge aids in designing genetically manipulated microbes to eliminate BAs from various sources, showcasing biotechnological applications (Luengo & Olivera, 2020).

Analytical Methods for Biogenic Amines in Foods

Biogenic amines' analysis in foods is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, especially high-performance liquid chromatography (HPLC), are primarily used for this purpose, highlighting the importance of detecting BAs for food safety and quality (Önal, 2007).

Arylethylamine Psychotropic Recreational Drugs: A Chemical Perspective

Arylethylamines, including amphetamines and tryptamines, are significant for their mood and behavior-altering properties. Their synthesis, often through simple reactions due to precursor availability, underscores the complexity of their chemistry and neuro-pharmacology, posing challenges for regulatory control (Freeman & Alder, 2002).

Role of Amine Activators in Acrylic Bone Cements

The review discusses the accelerating effect of tertiary aromatic amines in curing acrylic resins, focusing on kinetics, mechanisms, toxicity, and biomedical applications. This knowledge is crucial for developing materials with improved performance and safety profiles (Vázquez et al., 1998).

Amine-Functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and amino functionalities. Various synthesis methods, including in situ synthesis and post-modification, have been developed to enhance CO2 sorption capacity, showcasing the potential for environmental and industrial applications (Lin, Kong, & Chen, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. Unfortunately, the mechanism of action for “1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine” is not well-documented .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10,16H,11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHHNNTWIYOYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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